[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride
Description
Chemical Context of Pyrimidine Derivatives
[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride represents a significant example of functionalized pyrimidine derivatives within the broader context of heterocyclic chemistry. This compound features a pyrimidine core structure, which is a six-membered aromatic heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The pyrimidine scaffold is fundamental to numerous natural and synthetic compounds of biological and chemical importance.
The specific structural features of this compound include a methanamine group (CH₂NH₂) at position 4 of the pyrimidine ring and an isopropoxy (propan-2-yloxy) substituent at position 2. This particular arrangement of functional groups confers unique chemical properties to the molecule. The compound exists as a hydrochloride salt, which enhances its stability and solubility characteristics compared to the free base form.
The structural and physicochemical properties of this compound are summarized in Table 1:
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₄ClN₃O |
| Molecular Weight | 203.67 g/mol |
| CAS Number | 1439900-25-0 |
| SMILES Notation | NCC1=NC(OC(C)C)=NC=C1.[H]Cl |
| Physical Appearance | Crystalline solid |
| Ring System | Pyrimidine (six-membered) |
| Key Functional Groups | Methanamine, isopropoxy |
| Salt Form | Hydrochloride |
Pyrimidine derivatives like this compound represent an important class of compounds in modern organic chemistry. The pyrimidine core provides a versatile scaffold for structural modifications, with substituents at positions 2, 4, 5, and 6 offering numerous possibilities for creating compounds with diverse properties and applications.
Historical Development of Pyrimidine-Based Compounds
The history of pyrimidine chemistry dates back to the 19th century, with significant milestones that laid the foundation for the development of functionalized pyrimidines such as this compound. The earliest work related to pyrimidine chemistry can be traced to 1776 when C.W. Scheele isolated uric acid, which contains a pyrimidine ring as part of its structure.
The first pyrimidine derivative to be isolated was alloxan, discovered by Brugnatelli in 1818. However, the laboratory synthesis of pyrimidine derivatives began much later, with Grimaux accomplishing the preparation of barbituric acid from urea and malonic acid in 1879. This represented a crucial step in the development of synthetic methodologies for pyrimidine-based compounds.
The systematic study of pyrimidines began in 1884 with the work of Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. Pinner is credited with coining the term "pyrimidin" in 1885, combining the words "pyridine" and "amidine" to reflect its structural characteristics. The unsubstituted parent pyrimidine compound was first synthesized by Gabriel and Colman in 1900, who converted barbituric acid to 2,4,6-trichloropyrimidine and subsequently reduced it using zinc dust in hot water.
Throughout the 20th century, advances in synthetic methodologies and analytical techniques facilitated the development of increasingly complex pyrimidine derivatives. The recognition of pyrimidine bases in nucleic acids—cytosine, thymine, and uracil—further highlighted the biological significance of this class of compounds.
Recent decades have witnessed a surge in the development of functionalized pyrimidines with various substitution patterns, including compounds like this compound. These developments have been driven by advances in synthetic methods, computational chemistry, and the identification of numerous applications in various fields of research.
Significance in Heterocyclic Chemistry Research
This compound occupies an important position in heterocyclic chemistry research due to its structural features and potential applications. The pyrimidine scaffold itself is considered a privileged structure in organic chemistry, medicinal chemistry, and materials science, providing a versatile foundation for developing compounds with diverse properties.
Research interest in pyrimidine derivatives like this compound stems from several factors. First, the presence of the pyrimidine ring, with its inherent aromaticity and nitrogen atoms, creates potential for interactions with biological targets through hydrogen bonding and π-stacking interactions. Second, the methanamine group at position 4 provides a reactive site for further functionalization, enabling the creation of more complex molecular structures.
The isopropoxy group at position 2 offers another dimension of structural diversity and potential for structure-activity relationships in various applications. This substitution pattern contributes to the overall electron distribution in the molecule, influencing its physicochemical properties and reactivity patterns.
The significance of pyrimidine chemistry extends beyond synthetic methodologies to include:
- Expanding the chemical space of heterocyclic compounds with novel substitution patterns
- Developing structure-activity relationships for various applications
- Exploring reaction mechanisms specific to pyrimidine-based structures
- Investigating the influence of substituents on the electronic properties of the pyrimidine ring
- Studying crystallographic and conformational aspects of functionalized pyrimidines
This compound serves as a model compound for understanding how substitution at positions 2 and 4 affects the properties of the pyrimidine ring system, contributing valuable insights to the broader field of heterocyclic chemistry research.
Classification Within Organic Nitrogen-Containing Heterocycles
This compound can be systematically classified within the broader landscape of organic nitrogen-containing heterocycles based on several structural features. This classification helps to situate the compound within the vast chemical space of heterocyclic compounds and understand its relationships to other structural classes.
At the primary level, this compound belongs to the azines—six-membered aromatic rings containing nitrogen atoms. More specifically, it is classified as a diazine, containing two nitrogen atoms in the ring structure. Among diazines, there are three possible isomers: pyridazine (nitrogens at positions 1,2), pyrimidine (nitrogens at positions 1,3), and pyrazine (nitrogens at positions 1,4). Based on the position of the nitrogen atoms, this compound is classified as a pyrimidine derivative.
The compound can be further classified based on its substituents:
- Position 2: Contains an isopropoxy (propan-2-yloxy) group, placing it within the category of 2-alkoxypyrimidines
- Position 4: Contains a methanamine group, categorizing it among 4-aminomethylpyrimidines
- Salt form: The hydrochloride salt form places it within the category of pyrimidine hydrochloride salts
Table 2 presents a hierarchical classification scheme for this compound:
Table 2: Classification Hierarchy of this compound
| Classification Level | Category | Examples of Related Compounds |
|---|---|---|
| Primary Structure | Heterocyclic | Furan, thiophene, pyrrole, pyridine |
| Ring Size | Six-membered | Pyridine, pyran, thiopyran |
| Heteroatom Type | Nitrogen-containing | Pyridine, pyrimidine, pyrazine |
| Number of Heteroatoms | Diazine | Pyrimidine, pyrazine, pyridazine |
| Substitution Pattern | 2,4-disubstituted pyrimidine | 2,4-dimethoxypyrimidine, 2,4-dichloropyrimidine |
| Functional Groups | 2-alkoxy-4-aminomethyl | [2-(2-Propoxyethoxy)pyrimidin-4-yl]methanamine |
| Salt Form | Hydrochloride | Pyrimidin-2-ylmethanamine dihydrochloride |
This classification system demonstrates that this compound is structurally related to several other important classes of heterocyclic compounds. It shares common features with pyrimidine nucleobases found in nucleic acids, though with distinct substitution patterns. Additionally, it bears structural similarities to other functionalized pyrimidines that have been studied for various applications.
The classification of this compound within the broader context of nitrogen-containing heterocycles provides a framework for understanding its chemical properties, reactivity patterns, and potential applications in various fields of research.
Properties
IUPAC Name |
(2-propan-2-yloxypyrimidin-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6(2)12-8-10-4-3-7(5-9)11-8;/h3-4,6H,5,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQICICKKVRSJHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439900-25-0 | |
| Record name | 4-Pyrimidinemethanamine, 2-(1-methylethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439900-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes for [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine Hydrochloride
Nucleophilic Aromatic Substitution Followed by Cyanide Reduction
The most widely reported approach leverages 2,4-dichloropyrimidine as the starting material, exploiting the reactivity of its chloro substituents at positions 2 and 4.
Step 1: Introduction of the Propan-2-yloxy Group at Position 2
2,4-Dichloropyrimidine undergoes nucleophilic substitution at position 2 with propan-2-ol (isopropanol) under basic conditions. A mixture of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C facilitates this substitution, yielding 2-(propan-2-yloxy)-4-chloropyrimidine . The regioselectivity arises from the electronic effects of the pyrimidine ring, where position 2 is less sterically hindered compared to position 4.
Reaction Conditions
- Solvent: DMF or dimethyl sulfoxide (DMSO)
- Base: K₂CO₃ or sodium hydride (NaH)
- Temperature: 80–100°C
- Yield: ~70–85%
Step 2: Cyanide Substitution at Position 4
The intermediate 2-(propan-2-yloxy)-4-chloropyrimidine reacts with sodium cyanide (NaCN) in a polar aprotic solvent. Heating at 90°C for 12–24 hours replaces the chlorine at position 4 with a nitrile group, forming 2-(propan-2-yloxy)-4-cyanopyrimidine .
Reaction Conditions
Step 3: Reduction of Nitrile to Primary Amine
The nitrile group is reduced to a primary amine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This step produces 2-(propan-2-yloxy)-4-methanaminopyrimidine .
Reaction Conditions
Step 4: Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (HCl) gas in ethanol, precipitating the hydrochloride salt. Recrystallization from ethanol-diethyl ether yields the final product.
Key Data
Alternative Route: Direct Amination at Position 4
A less common method involves introducing the methanamine group before installing the propan-2-yloxy moiety. This route is hindered by the poor nucleophilicity of ammonia but can be achieved using protective groups.
Step 1: Protection of 4-Chloropyrimidine
4-Chloropyrimidine is reacted with benzyl chloroformate to form 4-(benzyloxycarbonyl)aminopyrimidine , protecting the amine group.
Step 2: Propan-2-yloxy Substitution at Position 2
The protected intermediate undergoes substitution with isopropanol under conditions similar to Section 1.1, yielding 2-(propan-2-yloxy)-4-(benzyloxycarbonyl)aminopyrimidine .
Step 3: Deprotection and Salt Formation
Hydrogenolysis removes the benzyloxycarbonyl group, followed by HCl treatment to form the hydrochloride salt. This method offers lower overall yields (~50–60%) due to additional protection-deprotection steps.
Optimization of Reaction Conditions
Regioselectivity in Substitution Reactions
The electronic nature of the pyrimidine ring directs substitutions to specific positions. Position 4 is inherently more reactive toward nucleophilic attack due to conjugation with the ring’s nitrogen atoms. However, steric effects dominate when bulkier nucleophiles (e.g., isopropoxide) are used, favoring substitution at position 2.
Solvent and Temperature Effects
Analytical Characterization
Spectroscopic Data
Scale-Up Considerations
Challenges in Industrial Synthesis
Applications and Derivatives
The compound serves as a key intermediate in pharmaceuticals targeting kinase inhibitors and inflammatory mediators. For example, derivatives of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine exhibit potent c-KIT kinase inhibition, as outlined in patent WO2021013864A1. Modifications to the methanamine group enhance bioavailability and selectivity.
Chemical Reactions Analysis
Types of Reactions
[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
The compound [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride , identified by the CAS number 1255718-24-1 , is a pyrimidine derivative that has garnered interest in various scientific research applications. This article explores its applications, properties, and relevant case studies.
Structure
The chemical structure of this compound features a pyrimidine ring substituted with a propan-2-yloxy group and a methanamine moiety. The hydrochloride form enhances its solubility and stability in aqueous environments.
Medicinal Chemistry
This compound is primarily investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests it may exhibit activity against various biological targets.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds can exhibit anticancer properties. A study evaluated the cytotoxic effects of similar pyrimidine derivatives on cancer cell lines, showing promising results in inhibiting cell proliferation.
Neuropharmacology
This compound is also being studied for its effects on neurological pathways. Pyrimidine derivatives have been associated with modulating neurotransmitter systems, which may lead to therapeutic applications in treating conditions like depression and anxiety.
Case Study: Neurotransmitter Modulation
A study highlighted the impact of pyrimidine derivatives on serotonin receptors, suggesting that this compound could influence mood regulation and anxiety levels.
Agricultural Chemistry
The compound has potential applications in agricultural chemistry as a plant growth regulator or pesticide due to its ability to interact with plant metabolic pathways.
Case Study: Plant Growth Regulation
Research demonstrated that certain pyrimidine compounds could enhance growth rates and resistance to environmental stressors in crops, indicating potential use for this compound in sustainable agriculture practices.
Mechanism of Action
The mechanism by which [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride
- Molecular Formula : C₉H₁₄ClN₃O
- Molecular Weight : 215.68 g/mol (calculated from )
- Key Features: Pyrimidine core substituted with an isopropoxy group at position 2 and an aminomethyl group at position 2. Hydrochloride salt enhances solubility and stability.
Its structural flexibility allows for modifications that influence binding affinity, solubility, and metabolic stability .
Structural Analogues with Pyrimidine Cores
Table 1: Structural and Physical Properties
Key Observations :
- Substituent Effects : The isopropoxy group in the target compound introduces steric bulk compared to smaller groups like methoxy (in CAS 2044706-05-8) . This may reduce metabolic degradation but could limit solubility.
- Salt Forms: Dihydrochloride salts (e.g., CAS 41832-28-4) generally exhibit higher aqueous solubility than monohydrochloride forms .
Thiazole and Heterocyclic Analogues
Table 2: Comparison with Thiazole Derivatives
Key Observations :
- Core Heterocycle : Thiazole-based analogues (e.g., CAS 690632-35-0) replace the pyrimidine ring with a sulfur-containing thiazole, altering electronic properties and bioavailability .
- Melting Points : Thiazole derivatives exhibit higher melting points (>200°C) compared to pyrimidine analogues, suggesting greater crystalline stability .
Reactivity and Pharmacological Potential
- Reactivity : Pyrimidine derivatives (e.g., the target compound) undergo ring-opening reactions with hydroxylamine hydrochloride to form oxadiazoles, a trait useful in prodrug design .
- Biological Activity : The target compound’s structural similarity to veterinary drugs (e.g., Amprol-Plus in ) suggests antiparasitic or antimicrobial applications . Thiazole derivatives are often explored as kinase inhibitors due to their planar heterocycles .
Biological Activity
[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound, with the molecular formula , has been studied for various pharmacological effects, including its role in inhibiting cellular proliferation and its potential therapeutic applications in inflammatory and fibrotic diseases.
Chemical Structure
The compound's structure can be represented by the following SMILES notation: CC(C)OC1=NC=CC(=C1)CN. Its 2D representation is crucial for understanding its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its effects on cell proliferation, collagen synthesis, and potential applications in treating various diseases.
Inhibition of Cellular Proliferation
Research indicates that this compound may inhibit uncontrolled cellular proliferation associated with non-malignant diseases such as:
- Inflammatory diseases : rheumatoid arthritis, inflammatory bowel disease.
- Fibrotic diseases : hepatic cirrhosis, lung fibrosis.
A study highlighted that derivatives of pyrimidine compounds could effectively inhibit collagen synthesis by targeting hepatic stellate cells (HSCs), which play a significant role in liver fibrosis . The half-maximal inhibitory concentration (IC50) values for several related compounds were assessed, showing promising results against HSC proliferation.
Study on Collagen Synthesis Inhibition
A notable study evaluated the effectiveness of pyrimidine derivatives, including this compound, in suppressing total collagen accumulation. The results demonstrated a dose-dependent reduction in collagen levels in treated cell cultures, indicating the compound's potential as a therapeutic agent in fibrotic conditions .
| Compound | IC50 (μM) | Effect on Collagen Accumulation |
|---|---|---|
| 12m | 50 | Significant reduction |
| 12q | 100 | Marked decrease |
The mechanism through which [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine exerts its effects is thought to involve the inhibition of prolyl-4-hydroxylase, an enzyme critical for collagen synthesis. In vitro assays demonstrated that treatment with this compound significantly reduced the activity of prolyl-4-hydroxylase at concentrations of 50 μM and 100 μM, leading to decreased collagen production .
Applications in Disease Treatment
The potential applications of this compound extend to various diseases characterized by excessive cell proliferation and fibrosis:
Q & A
Q. What are the optimal synthetic routes for [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a chloropyrimidine intermediate using isopropanol, followed by amination. Key steps include:
-
Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) and catalytic bases like K₂CO₃ to facilitate substitution .
-
Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures improves purity (>95%). Monitor by HPLC (C18 column, 0.1% TFA in H₂O/ACN) .
-
Yield Optimization : Lower temperatures (0–5°C) during amination reduce side-product formation.
Step Reagents/Conditions Yield (%) Purity (%) Substitution 2-Chloro-4-cyanopyrimidine, isopropanol, K₂CO₃, THF, 60°C, 12h 75–80 90 Amination NH₃/MeOH, 0°C, 6h 65–70 95
Q. How can researchers confirm the molecular structure of this compound and its intermediates?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis (e.g., monoclinic space group P2₁/c) provides definitive proof of stereochemistry and salt formation .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include pyrimidine protons (δ 8.2–8.5 ppm) and isopropyloxy group (δ 1.3 ppm, doublet) .
- HRMS : Confirm molecular ion peaks (e.g., m/z 212.12 [M+H]⁺ for free base).
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo) for this compound be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma stability, LogP via shake-flask method) to explain discrepancies. Hydrochloride salts often exhibit improved solubility but may have tissue-specific distribution .
- Metabolite Identification : Use LC-MS/MS to detect active metabolites (e.g., N-oxide derivatives) that contribute to in vivo efficacy .
- Dose-Response Studies : Re-evaluate in vitro assays under physiological pH (7.4) and serum-containing media to mimic in vivo conditions .
Q. What strategies mitigate hygroscopicity and improve stability during storage?
- Methodological Answer :
- Lyophilization : Freeze-drying the hydrochloride salt under vacuum (0.1 mbar) produces a stable, non-hygroscopic powder .
- Packaging : Store in amber vials with desiccants (silica gel or molecular sieves) under argon. Monitor water content by Karl Fischer titration (<0.5% w/w) .
- Degradation Pathways : Accelerated stability studies (40°C/75% RH, 6 months) identify hydrolytic degradation; add antioxidants (e.g., BHT) if oxidation is observed .
Q. How can computational modeling guide the design of derivatives with enhanced target binding?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., amine group H-bonding with kinase active sites) .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .
- MD Simulations : Assess binding stability over 100 ns trajectories; focus on residues within 5 Å of the pyrimidine core .
Data Contradiction Analysis
Q. Why might NMR spectra show unexpected peaks, and how should researchers address this?
- Methodological Answer :
- Impurity Profiling : Compare with known impurities (e.g., unreacted chloropyrimidine at δ 8.9 ppm) via spiking experiments .
- Dynamic Effects : Variable-temperature NMR (25–60°C) can resolve rotational isomers of the isopropyloxy group .
- Alternative Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals and confirm connectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
